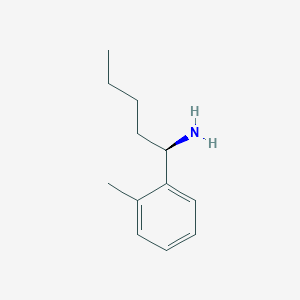
(R)-1-(o-Tolyl)pentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(o-Tolyl)pentan-1-amine is an organic compound characterized by the presence of a chiral center, making it optically active. The compound consists of a pentyl chain attached to an amine group, with an ortho-tolyl group (a benzene ring substituted with a methyl group at the ortho position) attached to the first carbon of the pentyl chain. This structural configuration imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method for synthesizing ®-1-(o-Tolyl)pentan-1-amine involves the reductive amination of ®-1-(o-Tolyl)pentan-1-one. This process typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
-
Grignard Reaction: : Another synthetic route involves the Grignard reaction, where ®-1-(o-Tolyl)pentan-1-amine is synthesized by reacting an appropriate Grignard reagent with an amine precursor under controlled conditions.
Industrial Production Methods
In industrial settings, the production of ®-1-(o-Tolyl)pentan-1-amine may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring helps optimize the production process.
化学反応の分析
Types of Reactions
-
Oxidation: : ®-1-(o-Tolyl)pentan-1-amine can undergo oxidation reactions, typically forming corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The compound can be reduced to form secondary or tertiary amines, depending on the reducing conditions and reagents used, such as lithium aluminum hydride or borane complexes.
-
Substitution: : Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines. Reagents like alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and borane complexes.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: N-alkylated amines, N-acylated amines.
科学的研究の応用
Chemistry
In chemistry, ®-1-(o-Tolyl)pentan-1-amine is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it can help produce enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in the study of enzyme-substrate interactions or receptor binding studies.
Medicine
In medicinal chemistry, ®-1-(o-Tolyl)pentan-1-amine is explored for its potential pharmacological properties. It may serve as a lead compound in the development of new therapeutic agents, particularly those targeting neurological or psychiatric conditions.
Industry
In industrial applications, ®-1-(o-Tolyl)pentan-1-amine is used in the synthesis of specialty chemicals and advanced materials. Its unique structure allows for the creation of compounds with specific desired properties.
作用機序
The mechanism by which ®-1-(o-Tolyl)pentan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, influencing their function.
類似化合物との比較
Similar Compounds
(S)-1-(o-Tolyl)pentan-1-amine: The enantiomer of ®-1-(o-Tolyl)pentan-1-amine, differing only in the spatial arrangement around the chiral center.
1-(p-Tolyl)pentan-1-amine: A structural isomer with the methyl group in the para position on the benzene ring.
1-(m-Tolyl)pentan-1-amine: Another structural isomer with the methyl group in the meta position on the benzene ring.
Uniqueness
®-1-(o-Tolyl)pentan-1-amine is unique due to its specific chiral configuration and the position of the methyl group on the benzene ring. This configuration can lead to different biological activities and chemical reactivities compared to its enantiomer and structural isomers. The presence of the ortho-methyl group can influence the compound’s steric and electronic properties, affecting its interactions with other molecules.
特性
分子式 |
C12H19N |
|---|---|
分子量 |
177.29 g/mol |
IUPAC名 |
(1R)-1-(2-methylphenyl)pentan-1-amine |
InChI |
InChI=1S/C12H19N/c1-3-4-9-12(13)11-8-6-5-7-10(11)2/h5-8,12H,3-4,9,13H2,1-2H3/t12-/m1/s1 |
InChIキー |
RYBKFDLNGSCSHO-GFCCVEGCSA-N |
異性体SMILES |
CCCC[C@H](C1=CC=CC=C1C)N |
正規SMILES |
CCCCC(C1=CC=CC=C1C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


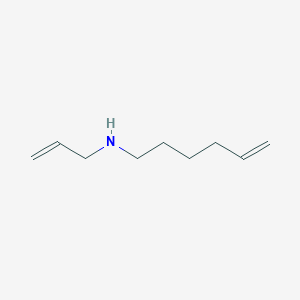

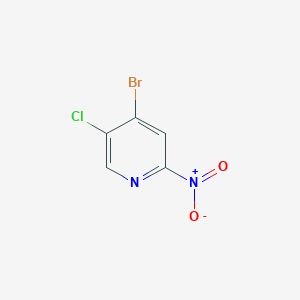
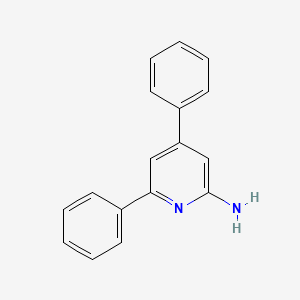


![tert-Butyl (3aS,7aR)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13113836.png)
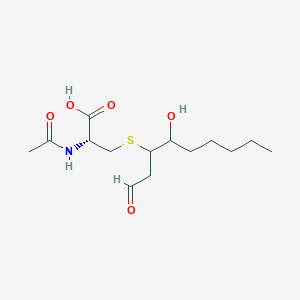
![1-(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)propan-1-ol](/img/structure/B13113856.png)
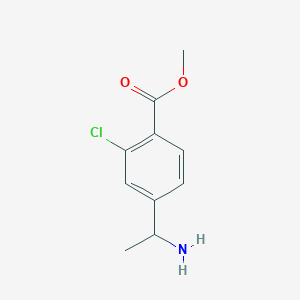

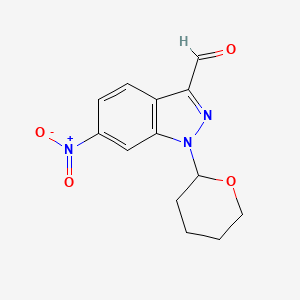

![2-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-2H-indazole](/img/structure/B13113903.png)
